molecular formula C14H7NO4 B1630840 1-Nitroanthraquinone CAS No. 82-34-8

1-Nitroanthraquinone

Cat. No. B1630840
CAS RN: 82-34-8
M. Wt: 253.21 g/mol
InChI Key: YCANAXVBJKNANM-UHFFFAOYSA-N
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Description

1-Nitroanthraquinone is a chemical compound with the molecular formula C14H7NO4 . It is also known by other names such as 1-nitroanthracene-9,10-dione and 1-Nitro-anthraquinone .


Synthesis Analysis

1-Nitroanthraquinone can be synthesized from 2-ethylanthraquinone through nitration and treating with oleum . A novel and efficient method for the selective mono nitration of anthraquinone has been developed. This method uses a mixture of fuming nitric acid, sulfuric acid, and phosphoric acid in carbon tetrachloride .


Molecular Structure Analysis

The molecular weight of 1-Nitroanthraquinone is 253.21 g/mol . The IUPAC name for this compound is 1-nitroanthracene-9,10-dione . The InChIKey for 1-Nitroanthraquinone is YCANAXVBJKNANM-UHFFFAOYSA-N .


Chemical Reactions Analysis

1-Nitroanthraquinone can be used in the preparation of 1-aminoanthraquinone through the ammonolysis process . This process involves the reaction of 1-nitroanthraquinone with ammonia at high temperatures .


Physical And Chemical Properties Analysis

1-Nitroanthraquinone appears as yellow needles when formed from AcOH and as yellow plates by sublimation . It is soluble in EtOH and Et2O, slightly soluble in EtOAc, benzene, and CHCl3, and insoluble in water .

Scientific Research Applications

  • Reduction Process in Dye Synthesis : 1-Nitroanthraquinone is a crucial intermediate in the production of dyes. A study by Liu Shao-we (2013) discusses the reduction process of preparing 1-Aminoanthraquinone, an important anthraquinone intermediate, using sulfur and sodium sulfide. This process reduces the basicity of the medium, improving yield and reducing costs.

  • Solubility in Supercritical Carbon Dioxide : The solubility of 1-Nitroanthraquinone in supercritical carbon dioxide is significant for applications in dyeing and extraction processes. Tamura and Alwi (2015) found that the solubility of anthraquinone derivatives, including 1-Nitroanthraquinone, is affected by the presence of different functional groups, impacting their behavior in supercritical CO2 (Tamura & Alwi, 2015).

  • Thermal Decomposition Characteristics : A study on the thermal decomposition of 1-Nitroanthraquinone, among other compounds, provides insights into the hazardous waste management in dye production. The study by Xia et al. (2021) shows that these compounds decompose after melting and release a significant amount of heat, which is important for safety and environmental considerations (Xia et al., 2021).

  • Catalytic Reduction Studies : Research on the catalytic hydrogenation of 1-Nitroanthraquinones has been conducted to understand their conversion into aminoanthraquinones, which are valuable for dye production. A study by Chursina et al. (1969) explores this process using Pd/C catalyst in sulfuric acid, achieving high yields of amino derivatives (Chursina et al., 1969).

  • Synthesis Methods : Efficient methods for the synthesis of 1-Nitroanthraquinone have been developed to improve yield and reduce by-products. For example, Sharghi and Tamaddon (1991) introduced a novel nitrating system for high-yield production of 1-Nitroanthraquinone (Sharghi & Tamaddon, 1991).

Safety And Hazards

1-Nitroanthraquinone should be handled with care. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

1-nitroanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H7NO4/c16-13-8-4-1-2-5-9(8)14(17)12-10(13)6-3-7-11(12)15(18)19/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCANAXVBJKNANM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3052569
Record name 1-Nitroanthraquinone
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Molecular Weight

253.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Nitroanthraquinone

CAS RN

82-34-8
Record name 1-Nitroanthraquinone
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Synthesis routes and methods I

Procedure details

A solution of 2-benzoyl-6-nitrobenzoic acid (2.0 grams; 0.0074 mole) in 10 mls. of concentrated sulfuric acid (99.5% by weight) was stirred at 100° C. for 3 hours, then cooled to room temperature and poured into a mixture of ice and water. The resulting mixture was filtered to recover the precipitated solids. The filter cake was then washed successively with a dilute aqueous solution of sodium carbonate and water, and dried to obtain 1-nitroanthraquinone (1.59 grams; 85% yield). The product was identified by comparison of its vapor phase chromatographic spectrum with that of an authentic sample.
Quantity
2 g
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Synthesis routes and methods II

Procedure details

With stirring, 0.38 part (3.89 mmol) of potassium acetate is dissolved in 5 parts of glacial acid at 90° C. Then 2.1 parts (7.77 mmol; 4 equivalents) of potassium persulfate are added, whereupon a white suspension forms. Then 1.0 g (3.84 mmol) of nitrodihydroanthraquinone is added. After stirring for 3 hours at 90° C., the mixture is cooled and poured into 50 ml of water. The precipitate is isolated by filtration, washed with water, and dried. The residue is extracted by boiling 3 times in toluene. Partial concentration of the mother liquors and subsequent cooling and filtration give 0.84 part (86% of theory) of 1-nitroanthraquinone with a melting point of 228°-230° C.
Quantity
3.89 mmol
Type
reactant
Reaction Step One
Quantity
7.77 mmol
Type
reactant
Reaction Step Two
Name
nitrodihydroanthraquinone
Quantity
1 g
Type
reactant
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Name
Quantity
50 mL
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solvent
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Synthesis routes and methods III

Procedure details

15 g (58.8 mmol) of 1-nitro-5,8-dihydroanthraquinone and 20.45 g of manganese dioxide are stirred at reflux for 2 hours in 150 ml of methylene chloride. After addition of 15 g of anhydrous sodium sulfate, the mixture is filtered hot and the residue is repeatedly extracted by boiling in methylene chloride. Concentration of the mother liquors by evaporation gives 13.58 g (91%) of crude 1-nitroanthraquinone (melting point: 225°-230° C.), which can be recrystallised from toluene (melting point: 228°-232° C.).
Name
1-nitro-5,8-dihydroanthraquinone
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
20.45 g
Type
catalyst
Reaction Step One
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15 g
Type
reactant
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150 mL
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solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A 1 liter glass pressure reactor is charged with 600 parts of toluene and 122 parts of technical 5-nitro-1,4-naphthoquinone (100%) as ca. 93% product. The reactor is blanketed with nitrogen and 57.6 parts of butadiene are introduced under pressure. The mixture is then heated in the closed system to 80° C. and stirred for 4 hours at this temperature. The pressure falls from a maximum of 3.5 to 4 bar to ca. 3 bar at the conclusion of the reaction. The mixture is cooled, the pressure in the reactor removed over a cooling trap, and excess butadiene is distilled at 400 mbar from the autoclave into the cooling trap. At a distillation temperature of 80° C., a total amount of 336 parts of butadiene/toluene is present in the cooling trap, with a butadiene content of ca. 6%. Then the residual toluene is removed with steam, such that at the conclusion of the steam distillation the suspension of 1-nitro-5,8,11,12-tetrahydroanthraquinone in 750 parts of water is free from toluene. The suspension is then run at 10° C. into a mixture of 160 parts of 50% aqueous sodium hydroxide and 50% aqueous potassium hydroxide. Further processing as described in Example 11 gives 138 parts of pure (99%) 1-nitroanthraquinone, i.e. 90% of theory, based on 5-nitro-1,4-naphthoquinone.
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Synthesis routes and methods V

Procedure details

208 g of anthraquinone in 969 g of 97.5% nitric acid (mole ratio 15:1) are heated to 35° for 2 hours with stirring. The reaction is stopped by the addition of 103 ml of water. After removal of 265 g of 99% nitric acid by distillation (crystallisation acid 81%, γHNO3 = 0.520), the precipitated product is freed from nitric acid and dried and distilled at 30 Torr with head temperatures of 250° to 300°, together with about 800 g of silicone oil. The yield of 99.2% 1-nitroanthraquinone is 153 g (60% of the theoretical amount).
Quantity
208 g
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reactant
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969 g
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reactant
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103 mL
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reactant
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Yield
99.2%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
378
Citations
K Tamura, RS Alwi, T Tanaka, K Shimizu - The Journal of Chemical …, 2017 - Elsevier
… Orange G) and 1-nitroanthraquinone in supercritical carbon … higher than that of 1-nitroanthraquinone, 2.52 × 10 −5 , as … with nitro group in 1-nitroanthraquinone. Seven different kinds of …
Number of citations: 44 www.sciencedirect.com
H Sharghi, F Tamaddon - Synthetic communications, 1991 - Taylor & Francis
… Purification methods have been studied extensivly and fairly pure 1-nitroanthraquinone has been prepared by treating the crude product of direct nitrations with different reagents …
Number of citations: 8 www.tandfonline.com
ZY Xia, WQ Wu, WH Chen, LP Chen, ZC Guo - Thermochimica Acta, 2021 - Elsevier
… The samples used in this study are: 1-nitroanthraquinone (C 14 H 7 NO 4 , ≥98 %) which is yellow powder was produced by MACKLIN; 1,5-dinitroanthraquinone (C 14 H 6 N 2 O 6 , ≥…
Number of citations: 8 www.sciencedirect.com
AM Doi, RD Irwin, JR Bucher - Journal of Toxicology and …, 2005 - Taylor & Francis
… 2-Methyl-1-nitroanthraquinone is not thought to be currently in use in the United … 1-nitroanthraquinone for carcinogenicity testing. Chemical analysis of the 2-methyl-1-nitroanthraquinone …
Number of citations: 30 www.tandfonline.com
C Comninellis, E Plattner, P Javet - Industrial & Engineering …, 1979 - ACS Publications
… ), the preparation of pure 1-nitroanthraquinone is claimed in a … The separation of pure 1-nitroanthraquinone from such … 1-Nitroanthraquinone can be prepared in high purity by nitration …
Number of citations: 2 pubs.acs.org
AS Krishna Murthy, JR Baker, ER Smith… - … Journal of Cancer, 1977 - Wiley Online Library
Subcutaneous hemangiosarcomas developed in 97% of 172 B6C3F 1 mice of both sexes fed either 0.03% or 0.06% 2‐methyl‐1‐nitroanthraquinone in the diet. There was no significant …
Number of citations: 8 onlinelibrary.wiley.com
C Yang, A Wang, H Yin - Journal of Nanoscience and …, 2019 - ingentaconnect.com
… via the reduction of 1-nitroanthraquinone with sodium sulfite … catalytic reduction of 1-nitroanthraquinone with hydrogen over … activity for the hydrogenation of 1-nitroanthraquinone to 1-…
Number of citations: 3 www.ingentaconnect.com
H Gruen, H Görner - Photochemical & Photobiological Sciences, 2008 - Springer
… Levental, Photoreduction of 1-nitroanthraquinone and 2-nitroanthraquinone to corresponding aminoanthraquinones, Zh. Org. Khim., 1976, 12, 1594; AV El’tsov, OP Studzinskii and Yu. …
Number of citations: 19 link.springer.com
W Wu, Z Xia, W Chen, L Chen, H Li… - … Process Research & …, 2022 - ACS Publications
… The melting of 1-nitroanthraquinone can make the other two substances melt in the mixture … that of 1-nitroanthraquinone. Among the four substances, the effect of 1-nitroanthraquinone, …
Number of citations: 2 pubs.acs.org
J Arient, J Podstata - Collection of Czechoslovak Chemical …, 1974 - cccc.uochb.cas.cz
… Nitration and oxidation of monoalkylanthraquinones was studied especially with 2-methyl derivative in connection with industrial production of 1-nitroanthraquinone-2-carboxylic acid1 •…
Number of citations: 8 cccc.uochb.cas.cz

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